molecular formula C11H12O B1267197 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one CAS No. 69461-92-3

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

Cat. No. B1267197
CAS RN: 69461-92-3
M. Wt: 160.21 g/mol
InChI Key: XGWUKTZSTPLHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWUKTZSTPLHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(=O)C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276393, DTXSID50989371
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one

CAS RN

69461-92-3, 69649-19-0
Record name Pentacyclo(5.4.0.02,6.0.3,10.05,9)undecan-8-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069461923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AG-G-71323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50989371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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